Somantadine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

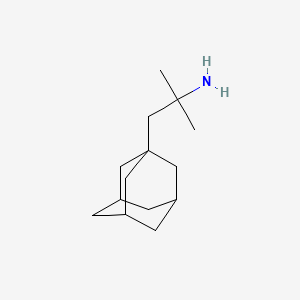

Somantadine, an adamantane derivative, is an antiviral agent . It was synthesized by Pennwalt and has been undergoing tests for the treatment of herpes virus for nearly five years . It is also used to treat Parkinson’s disease and its symptoms, including dyskinesia (sudden uncontrolled movements) .

Synthesis Analysis

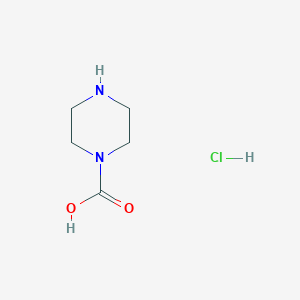

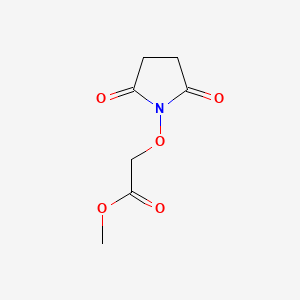

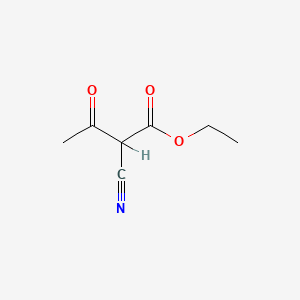

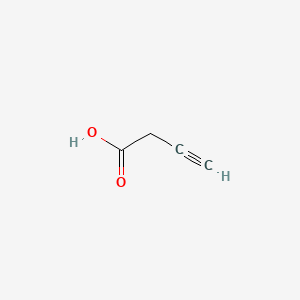

Two haptens were synthesized by introducing spacer arms of different lengths and structures on the free amino of amantadine (AMA). 4-(chlorosulfonyl) benzoic acid (CSBA) was reacted with AMA to produce hapten AMA-CSBA, and succinic anhydride was reacted with AMA to produce hapten AMA-HS . Another study mentioned that 15 mg of hapten AMA-CSBA or 5 mg of hapten AMA-HS, DCC 8.5 mg, and NHS 8.5 mg were dissolved in 1 mL of DMF and stirred at room temperature overnight .

Molecular Structure Analysis

The molecular formula of Somantadine is C14H25N . The average mass is 207.355 Da and the monoisotopic mass is 207.198700 Da .

Scientific Research Applications

Neurological and Neuropathological Consequences : Research has focused on defining the neurological and neuropathological consequences of exposure to Somantadine, emphasizing the importance of including anticonvulsants in the treatment of agent exposure (Petras, 1994).

Anticonvulsant Effectiveness : Studies have explored the effectiveness of various anticonvulsants against seizures induced by Somantadine in animal models. These studies highlight the efficacy of certain antimuscarinic compounds and the variable effectiveness of different pharmacological classes of compounds (Shih, McDonough, & Koplovitz, 1999).

Gene Expression Profiling : Research has also involved gene expression profiling in the hippocampus following Somantadine exposure to understand the molecular pathogenesis of its neurotoxic effects (Dillman et al., 2009).

Protective Therapies Against Intoxication : Efforts have been made to find therapies against intoxication by Somantadine, with a focus on organophosphates and their resistance to treatment. These studies highlight the ongoing challenge in developing effective treatments (Wolthuis et al., 1994).

Behavioral and Cognitive Effects : The long-term behavioral and cognitive effects in animal models following exposure to Somantadine have been evaluated, showing varied responses such as increased activity, learning deficits, and neural lesions (Raffaele et al., 1987).

properties

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKXRDQRMTVCEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000612 |

Source

|

| Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Somantadine | |

CAS RN |

79594-24-4 |

Source

|

| Record name | Somantadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079594244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WMX1FS9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.